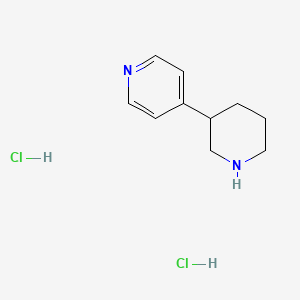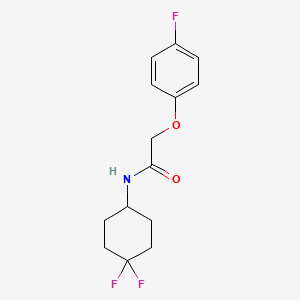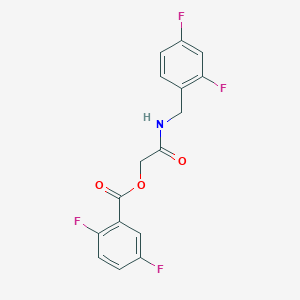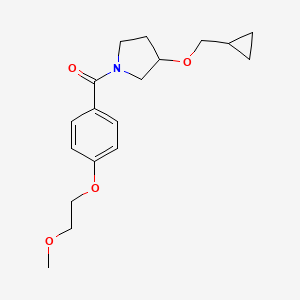
4-(Piperidin-3-yl)pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperidin-3-yl)pyridine dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C10H12N2O•HCl and a molecular weight of 251.15 .
Synthesis Analysis
The synthesis of piperidine derivatives is an important task in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 4-(Piperidin-3-yl)pyridine dihydrochloride is represented by the Inchi Code: 1S/C10H14N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H . The molecular weight is 235.16 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Physical And Chemical Properties Analysis
4-(Piperidin-3-yl)pyridine dihydrochloride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Intermediates in Drug Development
- 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a significant intermediate in the synthesis of Crizotinib, a medication used in cancer treatment. A robust three-step synthesis method for this compound highlights its role in pharmaceutical manufacturing (Fussell et al., 2012).
Corrosion Inhibition
- Piperidine derivatives have been studied for their properties in corrosion inhibition, particularly on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to assess the efficiency of these compounds in protecting metals from corrosion (Kaya et al., 2016).
Synthesis Methods
- A novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound relevant in medicinal chemistry, has been proposed. This method is simpler and more practical for producing large quantities compared to previous methods (Smaliy et al., 2011).
Use in Chemical Studies and Analyses
- Piperidine derivatives like 4-(1-pyrrolidinyl)piperidine have been the subject of experimental and theoretical studies using techniques like NMR spectroscopy to understand their stable forms and molecular structure (Alver et al., 2011).
Functionalization and Solubility Enhancement
- The modification of the C(5) position with a 1-(substituted)piperidin-4-yl ring was explored to enhance water solubility in certain compounds. This approach is used in the design of pharmaceuticals, particularly in improving drug solubility and bioavailability (Baraldi et al., 2012).
Catalysis
- Piperidine-4-carboxylic acid functionalized nanoparticles have been developed and used as catalysts in the synthesis of organic compounds. This application demonstrates the utility of piperidine derivatives in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).
Development of Novel Compounds and Materials
- Piperidine derivatives are used as intermediates in the synthesis of a broad range of compounds, including those with pharmaceutical applications. This includes the creation of amines containing substituted piperidine units (Acharya & Clive, 2010).
Mecanismo De Acción
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, indicating that they may influence multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 235.15 , which could potentially influence its bioavailability and pharmacokinetic profile.
Safety and Hazards
Direcciones Futuras
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of new piperidine derivatives like 4-(Piperidin-3-yl)pyridine dihydrochloride could have significant implications for the pharmaceutical industry .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Piperidin-3-yl)pyridine dihydrochloride involves the reaction of 3-cyanopyridine with piperidine followed by reduction and salt formation.", "Starting Materials": [ "3-cyanopyridine", "piperidine", "hydrogen gas", "palladium on carbon", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 3-cyanopyridine is reacted with piperidine in the presence of hydrogen gas and palladium on carbon catalyst to yield 4-(Piperidin-3-yl)pyridine.", "Step 2: The resulting product is then treated with hydrochloric acid to form 4-(Piperidin-3-yl)pyridine dihydrochloride salt.", "Step 3: The salt is then isolated by filtration and washed with water to obtain the final product." ] } | |
Número CAS |
143924-46-3 |
Fórmula molecular |
C10H15ClN2 |
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
4-piperidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h3-4,6-7,10,12H,1-2,5,8H2;1H |
Clave InChI |
NXJUKZVSMKFCNI-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=CC=NC=C2.Cl.Cl |
SMILES canónico |
C1CC(CNC1)C2=CC=NC=C2.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2952611.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2952615.png)
![1-(4-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2952616.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2952622.png)
![N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2952623.png)

![1-{1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B2952626.png)




![tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate](/img/structure/B2952634.png)